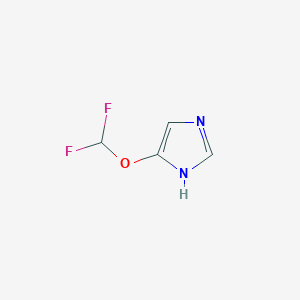

4-(Difluoromethoxy)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic and Medicinal Chemistry Research

The imidazole nucleus, a five-membered aromatic ring containing two nitrogen atoms, is a fundamental building block in both natural products and synthetic pharmaceuticals. rjptonline.orglifechemicals.com Its unique electronic properties and structural features have cemented its status as a versatile and highly sought-after scaffold in drug discovery and materials science.

Foundational Principles of Imidazole as a Privileged Heterocyclic Structure

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The imidazole ring perfectly embodies this principle. nih.govmdpi.comnih.gov Its aromatic nature, combined with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This amphoteric character is crucial for its ability to engage in diverse molecular interactions. researchgate.netrsc.org Furthermore, the imidazole ring is a key component of the essential amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems. mdpi.comvedantu.com Its presence in these vital biomolecules underscores its inherent biocompatibility and its propensity to interact favorably with biological macromolecules. lifechemicals.com The imidazole scaffold is found in a wide array of approved drugs, treating conditions ranging from fungal infections and cancer to ulcers and hypertension. rjptonline.orgnih.govvedantu.com

Role of Imidazole in Molecular Recognition and Intermolecular Interactions

The utility of the imidazole scaffold is intrinsically linked to its capacity for molecular recognition and its participation in a variety of intermolecular interactions. The nitrogen atoms of the imidazole ring can coordinate with metal ions, making it a valuable ligand in metalloenzymes and synthetic catalysts. nih.govnih.gov Its ability to form strong hydrogen bonds is critical for its role in the active sites of enzymes and for its binding to receptors. nih.govresearchgate.net

Moreover, the electron-rich aromatic system of imidazole facilitates π-π stacking interactions, which are important for the stabilization of protein structures and for the binding of drugs to their targets. nih.gov The combination of these non-covalent interactions—hydrogen bonding, metal coordination, and π-π stacking—allows imidazole-containing molecules to bind to their biological targets with high specificity and affinity. nih.govmdpi.com This versatility in forming multiple, specific interactions is a key reason for the widespread success of imidazole-based compounds in medicinal chemistry. rsc.org

Impact of Difluoromethoxy (OCF₂H) Functionalization in Molecular Design and Chemical Properties

The introduction of fluorinated substituents has become a powerful strategy in modern drug design, and the difluoromethoxy (OCF₂H) group, in particular, offers a unique set of properties that can significantly enhance the therapeutic potential of a molecule. nih.gov

Physicochemical Attributes of the Difluoromethoxy Group in Fluorinated Systems

The difluoromethoxy group is a fascinating substituent that bestows a unique combination of properties upon a parent molecule. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design. alfa-chemistry.combohrium.com This means that while it increases a molecule's fat-solubility, it can also participate in hydrogen bonding interactions, which are crucial for binding to biological targets. rsc.org The C-H bond in the OCF₂H group is polarized, making the hydrogen atom a competent hydrogen bond donor. rsc.org

Compared to the more common trifluoromethoxy (OCF₃) group, the difluoromethoxy group has a lower lipophilicity, which can be advantageous in optimizing a drug's pharmacokinetic profile. nih.gov The presence of the two fluorine atoms also increases the metabolic stability of the molecule by strengthening the C-H bond and making it less susceptible to enzymatic oxidation. nih.gov

Design Rationale for Incorporating Difluoromethoxy Moieties in Advanced Molecular Architectures

The decision to incorporate a difluoromethoxy group into a molecular design is often driven by the desire to fine-tune a compound's properties to achieve a specific therapeutic goal. alfa-chemistry.com By replacing a methoxy (B1213986) (OCH₃) or hydroxyl (OH) group with a difluoromethoxy group, medicinal chemists can modulate a molecule's lipophilicity, metabolic stability, and binding interactions. alfa-chemistry.comrsc.org

Research Context of 4-(Difluoromethoxy)-1H-imidazole within Contemporary Fluorination Chemistry

The synthesis and study of this compound is situated at the forefront of contemporary fluorination chemistry. The development of new methods for the introduction of fluorinated groups, such as the difluoromethoxy group, onto aromatic and heterocyclic scaffolds is an active area of research. chemistryviews.org The late-stage functionalization of complex molecules with fluorinated motifs is particularly valuable as it allows for the rapid generation of diverse compound libraries for biological screening. rsc.org

The synthesis of this compound likely involves the development of novel synthetic methodologies to introduce the OCF₂H group onto the imidazole ring. rsc.orgrsc.org Research into this specific molecule would aim to characterize its physicochemical properties, including its pKa, lipophilicity, and conformational preferences. Furthermore, investigations into its potential applications could explore its utility as a building block for more complex bioactive molecules or as a standalone therapeutic agent. nih.govchemicalbook.com The study of this compound contributes to the broader understanding of how the interplay between a privileged scaffold and a unique fluorinated substituent can lead to the discovery of new chemical entities with valuable properties.

| Property | Value |

| Molecular Formula | C₄H₄F₂N₂O |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4F2N2O |

|---|---|

Molecular Weight |

134.08 g/mol |

IUPAC Name |

5-(difluoromethoxy)-1H-imidazole |

InChI |

InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-2-8-3/h1-2,4H,(H,7,8) |

InChI Key |

ZAIXUZAHXIMSFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethoxy 1h Imidazole and Its Derivatives

Strategic Approaches to the Imidazole (B134444) Core Functionalization

The imidazole ring is a prevalent structural motif in many biologically active molecules and functional materials. rsc.org Consequently, numerous methods for its synthesis and functionalization have been developed. These strategies often aim to create substituted imidazoles with specific functionalities, which can then serve as precursors for further modification, such as the introduction of a difluoromethoxy group.

Multicomponent Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step from readily available starting materials. rsc.orgtandfonline.com These reactions involve the combination of three or more reactants in a one-pot synthesis, leading to the rapid construction of complex molecular scaffolds. nih.gov

One common MCR for synthesizing trisubstituted imidazoles involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). rsc.orgrsc.org This approach has been shown to be effective under various catalytic conditions, including the use of copper iodide (CuI), which can afford excellent yields in short reaction times. rsc.orgrsc.org The versatility of this method allows for the incorporation of a wide range of substituents on the imidazole ring by varying the starting aldehyde and dicarbonyl compound. rsc.org

Another notable MCR involves the phospha-münchnone cycloaddition, which provides a metal-free, one-pot synthesis of substituted and fused-ring imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles. nih.govacs.org This method proceeds through a regioselective cycloaddition with an in situ-generated phospha-münchnone 1,3-dipole, offering a powerful tool for generating diverse imidazole structures. nih.gov

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Benzil, Aldehyde, Ammonium Acetate (B1210297) | CuI | 2,4,5-Trisubstituted Imidazoles | rsc.org |

| Imines, Acid Chlorides, N-Nosyl Imines | Phosphonite PPh(catechyl) | Highly Substituted and Polycyclic Imidazoles | nih.govacs.org |

| O-alkyl vanillins, Benzil derivatives, Ammonium acetate | Ethanol (B145695) | Trisubstituted Imidazoles | tandfonline.com |

Oxidative C–H Functionalization Strategies for Imidazole Synthesis

Direct C–H functionalization has emerged as a powerful strategy for the synthesis and modification of imidazoles, avoiding the need for pre-functionalized starting materials. nih.govacs.org This approach involves the direct conversion of a C–H bond into a C-C or C-heteroatom bond, offering a more atom- and step-economical route to functionalized imidazoles. nih.gov

Copper-mediated oxidative C–H functionalization has been successfully employed for the synthesis of highly substituted imidazoles from benzylamine (B48309) and β-enamino esters. nih.gov This method proceeds under mild reaction conditions and utilizes a low-cost and environmentally benign copper catalyst. nih.gov Similarly, palladium-catalyzed oxidative C–C coupling of imidazole N-oxides with indoles has been reported to yield 5-indolyl-substituted imidazoles. acs.org This reaction demonstrates the potential for direct C(sp2)–H bond functionalization in cyclic nitrones. acs.org

Furthermore, metal-free oxidative C–H functionalization methods have also been developed. For instance, the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) provides a route to 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org

Regiocontrolled Synthesis of Imidazole Ring Systems

Controlling the regioselectivity in the synthesis of substituted imidazoles is crucial for accessing specific isomers with desired properties. rsc.orgrsc.org Several strategies have been developed to achieve regiocontrol, often by carefully choosing the starting materials and reaction conditions. rsc.org

A notable method for the regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence of double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. nih.gov Subsequent addition of an amine nucleophile leads to a transamination/cyclization cascade, providing the desired imidazole with complete regioselectivity. nih.gov This protocol is particularly useful for preparing compounds that are challenging to access through other methods. nih.gov

Another approach to regiocontrolled synthesis involves the cyclization of α-aminocarbonyl derivatives with isothiocyanates to form N-substituted cyclic thioureas. researchgate.net Subsequent oxidative or reductive desulfurization affords structurally diverse imidazoles in good yields. researchgate.net The substitution pattern of the final imidazole product is determined by the choice of the starting α-amino acid and isothiocyanate. researchgate.net

Introduction of the Difluoromethoxy Group onto Imidazole Scaffolds

The difluoromethyl (CF₂H) and difluoromethoxy (OCF₂H) groups are of significant interest in medicinal chemistry as they can act as bioisosteres for hydroxyl or thiol groups, potentially improving metabolic stability and membrane permeability. nih.gov The introduction of a difluoromethoxy group onto an imidazole ring can be achieved through various methods, primarily involving direct difluoromethylation of a suitable precursor.

Direct Difluoromethylation of Imidazole Precursors

Direct difluoromethylation involves the introduction of the CF₂H group directly onto a substrate. nih.gov While methods for direct difluoromethylation of heteroarenes are less common than for other fluoroalkyl groups, several reagents and protocols have been developed. nih.gov

A method for the synthesis of 1-difluoromethyl imidazole and its derivatives utilizes bromodifluoroacetyl bromide as a difluoromethylating agent. google.com The reaction is carried out by dissolving ethyl bromide difluoride, the imidazole substrate, and a base in a suitable solvent and heating the mixture to induce difluoromethylation. google.com

Difluorocarbene (:CF₂) is a versatile reactive intermediate used in the synthesis of various fluorinated molecules. cas.cnacs.org It can be generated from a variety of precursors and reacts with nucleophiles, such as the nitrogen atom of an imidazole ring, to form difluoromethylated products. cas.cn

One common source of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). cas.cn Other reagents, such as 2-chloro-2,2-difluoroacetophenone, have also been developed as efficient difluorocarbene precursors for the synthesis of aryl difluoromethyl ethers. acs.org The reaction of difluorocarbene with imines has also been shown to produce novel aziridine (B145994) derivatives, highlighting the diverse reactivity of this intermediate. rsc.org

Table 2: Reagents for the Introduction of the Difluoromethoxy Group

| Reagent | Method | Application | Reference |

| Bromodifluoroacetyl bromide | Direct Difluoromethylation | Synthesis of 1-difluoromethyl imidazoles | google.com |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene Generation | General difluoromethylation | cas.cn |

| 2-Chloro-2,2-difluoroacetophenone | Difluorocarbene Generation | Synthesis of aryl difluoromethyl ethers | acs.org |

Metal-Catalyzed Difluoromethylation Protocols

While direct metal-catalyzed difluoromethoxylation of imidazoles is a developing area, related difluoromethylation reactions offer valuable insights. Metal-free C-H difluoromethylation of N-substituted imidazoles has been achieved using the Ruppert-Prakash reagent (TMSCF3) with a catalytic amount of a fluoride (B91410) source like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). acs.orgacs.org This reaction proceeds via a formal difluorocarbene insertion into the C-H bond at the C-2 position of the imidazole ring. acs.orgacs.org The process is believed to involve a complex, multi-step mechanism rather than a direct carbene insertion. acs.org Quantum chemical calculations suggest the formation of an intermediate imidazolide (B1226674) anion, which then reacts with difluorocarbene. acs.org

It is important to note that while this method focuses on difluoromethylation (-CF2H), the underlying principles of activating the imidazole ring for functionalization are relevant to the development of difluoromethoxylation (-OCF2H) strategies. The search for suitable metal catalysts that can mediate the direct C-O bond formation with a difluoromethoxy source remains an active area of research.

Visible Light Photoredox Catalysis for Difluoromethoxylation

Visible light photoredox catalysis has emerged as a powerful and environmentally friendly tool for the formation of various chemical bonds, including those involving fluorine-containing groups. nih.govacs.org This strategy has been successfully applied to the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. beilstein-journals.orgnih.gov In these reactions, a photocatalyst, upon irradiation with visible light, initiates a radical cascade process. nih.govacs.org

For instance, an efficient protocol for the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles bearing unactivated alkenes has been developed. nih.govacs.orgacs.org This method utilizes a stable difluoromethyl precursor and a photocatalyst to generate a difluoromethyl radical, which then adds to the alkene, followed by cyclization onto the imidazole ring to form polycyclic structures. nih.govacs.org While this specific example leads to difluoromethylated products, the general principle of using photoredox catalysis to generate reactive fluorine-containing species opens avenues for the development of direct difluoromethoxylation reactions of imidazoles. The use of a suitable OCF2H radical precursor under photocatalytic conditions could potentially lead to the desired 4-(difluoromethoxy)-1H-imidazole.

Cyclization Reactions Involving Difluoromethoxy-Substituted Building Blocks

An alternative and often more practical approach to synthesizing complex imidazoles is through the cyclization of appropriately substituted acyclic precursors. This strategy allows for the incorporation of the desired difluoromethoxy group at an early stage, followed by the construction of the imidazole ring.

Condensation of Difluoromethoxy-Substituted Diamines

A common and effective method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization. researchgate.net This approach can be readily adapted for the synthesis of difluoromethoxy-substituted benzimidazoles by utilizing a difluoromethoxy-substituted o-phenylenediamine as a key building block. youtube.com

The general reaction involves the condensation of a compound like 4-(difluoromethoxy)benzene-1,2-diamine (B1354990) with a suitable aldehyde. researchgate.net The resulting intermediate undergoes cyclization to afford the corresponding 2-substituted-5-(difluoromethoxy)-1H-benzimidazole. This method is versatile, as a wide range of aldehydes can be employed to introduce various substituents at the 2-position of the benzimidazole (B57391) core. researchgate.net

Cyclization Pathways Leading to Difluoromethoxy-Benzimidazoles

The synthesis of difluoromethoxy-benzimidazoles can be achieved through the cyclization of 4-(difluoromethoxy)benzene-1,2-diamine with various reagents. biosynth.com For example, reaction with aldehydes is a common method to introduce substituents at the 2-position of the benzimidazole ring. researchgate.net The reaction conditions for these cyclizations can vary, with some methods employing catalysts to promote the reaction. researchgate.net The choice of the cyclizing agent determines the substituent at the 2-position of the resulting benzimidazole.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound and its derivatives via cyclization strategies is highly dependent on the availability of key precursors and intermediates that already contain the difluoromethoxy moiety.

Preparation of 4-(Difluoromethoxy)benzene-1,2-diamine and Related Synthons

4-(Difluoromethoxy)benzene-1,2-diamine is a crucial building block for the synthesis of various difluoromethoxy-substituted benzimidazoles. youtube.combiosynth.comnih.gov The synthesis of this diamine can be achieved through a multi-step sequence starting from a readily available precursor.

A common industrial-scale synthesis begins with 4-nitrophenol (B140041). The first step involves the formation of sodium 4-nitrophenolate (B89219) by reacting 4-nitrophenol with sodium hydroxide (B78521). Subsequently, the difluoromethoxy group is introduced by reacting the phenolate (B1203915) with a difluorocarbene source, such as difluorochloromethane (CF2HCl), to yield 4-(difluoromethoxy)nitrobenzene. The final step is the reduction of the nitro group to an amine, followed by the reduction of a second nitro group (if introduced) or another suitable precursor to form the 1,2-diamine. A common method for the reduction of the nitro group is catalytic hydrogenation using catalysts like palladium on carbon or by using reducing agents like iron powder in acidic medium or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Derivatization of 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol

The compound 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol is a key intermediate in the synthesis of various heterocyclic systems. researchgate.netgoogle.com Its synthesis is typically achieved through the reaction of 4-(difluoromethoxy)benzene-1,2-diamine with carbon disulfide and potassium hydroxide in an ethanol medium. asianpubs.org Another approach involves reacting 4-difluoromethoxy-o-phenylenediamine with an alkali and carbon disulfide in an aqueous solvent, which is presented as a greener method by avoiding organic solvents. google.com

The derivatization of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol primarily occurs at the sulfur atom of the thiol group. A common reaction involves its coupling with various electrophiles. For instance, it can be reacted with 2-chloro-N-acetamide derivatives to produce a new class of fluorobenzimidazole compounds. asianpubs.org This reaction is typically carried out in acetone (B3395972) with stirring. asianpubs.org

A notable application of this derivatization is in the synthesis of tetrazolo[1,5-a]quinoline (B14009986) derivatives. In a multi-step synthesis, 2-chloroquinoline-3-carbaldehydes are converted to tetrazolo[1,5-a]quinoline-4-carbaldehyde, which is then reduced to the corresponding alcohol, converted to a chloride, and finally coupled with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol to yield the final product. researchgate.net

The reactivity of the thiol group allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potential applications in medicinal chemistry and material science. The difluoromethoxy group in these molecules is a significant feature, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.

Emerging Synthetic Techniques and Green Chemistry Approaches in Imidazole Synthesis

The synthesis of the imidazole core is a well-established area of organic chemistry, with several classical methods available. researchgate.net However, many of these traditional routes can be time-consuming, require harsh reaction conditions, or produce significant waste. mdpi.com In response, a variety of emerging synthetic techniques and green chemistry approaches have been developed to improve the efficiency and environmental friendliness of imidazole synthesis. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of imidazole derivatives. nih.govresearchgate.net This includes the use of environmentally benign solvents like water or ethanol, and in some cases, performing reactions under solvent-free conditions. nih.govnih.gov For example, a practical and green synthesis of 2,4,5-trisubstituted imidazoles has been developed by condensing benzyl, aldehydes, and ammonium acetate in refluxing ethanol without the need for an external catalyst. nih.gov

The use of alternative energy sources is another hallmark of modern imidazole synthesis. Microwave irradiation and ultrasonic irradiation have been shown to significantly accelerate reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net Ultrasound-assisted synthesis, a branch of sonochemistry, has emerged as a promising green technique for preparing imidazole derivatives by enhancing reaction rates and reducing the use of hazardous solvents. mdpi.com For example, the synthesis of 2-substituted imidazoles via the dehydrogenation of imidazolines can be achieved in high yields in just one hour using ultrasound, compared to ten hours with conventional magnetic stirring. mdpi.com

Catalysis plays a crucial role in many modern imidazole syntheses. A wide array of catalysts have been explored, including:

Nano-catalysts : Zeolites and nano-perovskites have been used to catalyze the one-pot condensation reactions for synthesizing multi-substituted imidazoles. mdpi.com

Ionic liquids : These have been employed as green and efficient catalysts, sometimes acting as both the catalyst and the reaction medium. mdpi.com

Organocatalysts : Simple and cheap organocatalysts like triphenylphosphine (B44618) (PPh3) have been used for the ultrasonic-assisted synthesis of 2,4,5-trisubstituted imidazoles in green solvents like ethylene (B1197577) glycol. researchgate.net

Metal catalysts : Copper and nickel complexes have been used to efficiently synthesize various substituted imidazoles. organic-chemistry.org

Multicomponent reactions (MCRs) are another powerful tool in modern organic synthesis that aligns with the principles of green chemistry by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.net The one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles from a dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate is a classic example of an MCR used for imidazole synthesis. researchgate.net These emerging techniques offer more sustainable and efficient pathways to a wide range of imidazole derivatives.

Chemical Transformations and Functionalization of 4 Difluoromethoxy 1h Imidazole Systems

Reactivity of the Imidazole (B134444) Nitrogen Atom

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons. The acidic proton on N-1 can be readily removed, and the resulting imidazolate anion is a potent nucleophile, making the nitrogen atoms primary sites for functionalization.

The substitution of the N-H proton with alkyl or aryl groups is a fundamental transformation for modifying the properties of the imidazole core. However, for an unsymmetrical 4-substituted imidazole like 4-(difluoromethoxy)-1H-imidazole, direct alkylation or arylation can lead to a mixture of N-1 and N-3 regioisomers, which are often difficult to separate. Consequently, regioselective strategies are crucial.

N-Alkylation: Regioselective N-alkylation can be challenging. However, strategies using protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, have been developed to control the site of alkylation. For instance, a "trans-N-alkylation" procedure allows for the regioselective formation of 1-alkyl-4-arylimidazoles by first alkylating the N-3 nitrogen, followed by deprotection of the SEM group. nih.gov

N-Arylation: Modern cross-coupling reactions provide powerful tools for the N-arylation of imidazoles. Both copper- and palladium-catalyzed methods have been refined to achieve high regioselectivity.

Copper-Catalyzed N-Arylation: The Chan-Lam coupling and Ullmann-type reactions are classic methods for forming C-N bonds. Contemporary protocols use various copper sources (e.g., CuI, Cu(OTf)₂, Cu₂O) and ligands to facilitate the coupling of imidazoles with aryl halides or arylboronic acids under milder conditions. cdnsciencepub.com The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, has been shown to be highly efficient for the N-arylation of hindered and functionalized imidazoles. researchgate.net

Palladium-Catalyzed N-Arylation: Palladium catalysis offers a robust alternative, often providing excellent yields and complete N-1 selectivity for the arylation of 4-substituted imidazoles with aryl halides and triflates. The efficacy of these reactions can be enhanced by the pre-activation of the palladium catalyst, as the imidazole substrate can sometimes inhibit the formation of the active Pd(0)-ligand complex.

Table 1: Illustrative Strategies for Regioselective N-Arylation of 4-Substituted Imidazoles This table summarizes general methodologies applicable to this compound.

| Catalyst System | Arylating Agent | Base | Solvent | Key Features |

| Pd₂(dba)₃ / Ligand | Aryl Halides/Triflates | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | High N-1 regioselectivity; suitable for complex substrates. |

| CuI or (CuOTf)₂•PhH / Ligand | Aryl Iodides/Bromides | Cs₂CO₃ | CH₃CN | Mild conditions; tolerates various functional groups. researchgate.net |

| Cu₂O (heterogeneous) | Arylboronic Acids | None | Methanol | Base-free conditions at room temperature. |

| Pd(OAc)₂ / CuI | Aryl Iodides | - | DMF | C-H arylation conditions that can also lead to N-arylation. cdnsciencepub.com |

Deprotonation and Subsequent Electrophilic Functionalization

The foundational step for most N-functionalization reactions is the deprotonation of the N-H proton. The pKa of the imidazole N-H is approximately 14.5, allowing for its deprotonation by a variety of bases. The choice of base can be critical and is often dependent on the subsequent electrophile and desired reaction conditions. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).

Once the imidazolate anion is formed, it can react with a wide range of electrophiles beyond alkyl and aryl halides. This includes, but is not limited to:

Acylating agents (e.g., acid chlorides, anhydrides) to form N-acylimidazoles.

Sulfonylating agents (e.g., sulfonyl chlorides) to yield N-sulfonylimidazoles.

Silylating agents (e.g., trimethylsilyl (B98337) chloride) to produce N-silylimidazoles, which can serve as protected intermediates.

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a key feature of the molecule, valued in medicinal chemistry as a lipophilic bioisostere of hydroxyl or thiol groups. acs.org Its unique electronic properties and reactivity offer avenues for further molecular diversification.

The OCF₂H group is generally considered to be chemically robust and more resistant to metabolic breakdown than a corresponding methoxy (B1213986) group. mdpi.com This stability is a primary reason for its incorporation into drug candidates. However, its stability is not absolute and can be influenced by the local chemical environment.

The strong electron-withdrawing nature of the two fluorine atoms can affect the reactivity of adjacent functional groups. For example, studies on steroidal systems have shown that a difluoromethoxy group on an aromatic ring can render an adjacent sulfamoyl ester group significantly more labile to hydrolysis, likely by lowering the pKa of the phenolic leaving group. nih.gov This indicates that while the OCF₂H group itself is stable, its electronic influence must be considered during synthetic planning. It is generally more stable than the OCF₃ group under certain degradative conditions. mdpi.com

A notable feature of the difluoromethyl group is the acidity of its hydrogen atom. This C-H bond can be deprotonated to form a difluoromethyl carbanion, which can then be trapped by an electrophile. This strategy transforms the typically inert OCF₂H group into a handle for constructing new C-C or C-heteroatom bonds. acs.orgacs.org

The deprotonation requires a strong base, such as a lithiated amide base (e.g., LDA) or a Brønsted superbase. acs.orgnih.gov The resulting difluoromethyl anion is often unstable and can decompose via α-fluoride elimination. acs.org To mitigate this, reactions are typically run at low temperatures, and in some cases, a Lewis acid like hexamethylborazine (B₃N₃Me₆) is used to stabilize the transient carbanion before it is quenched with an electrophile. acs.org This methodology has been successfully applied to difluoromethyl-substituted pyridines and other heterocycles, suggesting its applicability to this compound. acs.orgacs.org

Table 2: Potential Conditions for Functionalization via C-H Acidity of the OCF₂H Group This table outlines a generalized approach based on studies of other difluoromethylarenes.

| Base System | Stabilizer/Additive | Electrophile Examples | Key Outcome |

| Lithiated Base (e.g., LiTMP) in THF | None | Aldehydes, Ketones, Silyl Chlorides | Formation of Ar-OCF₂-R bond. acs.orgnih.gov |

| Brønsted Superbase (e.g., P₄-tBu) | Silane Additive | Aldehydes, Imines | Generation of difluoroenolates for aldol-type reactions. researchgate.net |

| Strong K-Base (e.g., KN(iPr)₂) | Lewis Acid (e.g., B₃N₃Me₆) | Carbonyls (e.g., Ph₂CO) | Stabilization of the Ar-CF₂⁻ anion, preventing decomposition. acs.org |

Diversification of the Imidazole Ring through Peripheral Substitutions

Beyond the nitrogen and the difluoromethoxy group, the imidazole ring itself possesses C-H bonds at the C-2 and C-5 positions that are amenable to functionalization, most commonly through transition-metal-catalyzed C-H activation.

The general reactivity trend for electrophilic substitution on the imidazole ring favors the C-5 position, while the C-2 proton is the most acidic. nih.gov Modern catalytic methods can override these inherent preferences to achieve selective functionalization at either C-2 or C-5.

Palladium-Catalyzed C-H Arylation: Palladium catalysts are widely used to forge C-C bonds at the C-2 and C-5 positions of imidazoles. The regioselectivity can be controlled by the choice of ligands, bases, and additives. For instance, in the presence of weak bases, arylation may favor the C-5 position, while the addition of copper(I) salts can steer the reaction toward the C-2 position. nih.gov Conditions have been developed for the C-2 selective arylation of N-unprotected imidazoles using a Pd(OAc)₂/CuI system. cdnsciencepub.com

Nickel-Catalyzed C-H Arylation and Alkenylation: Nickel catalysis has emerged as a powerful, cost-effective alternative for C-H functionalization. Nickel(II) catalysts, in combination with phosphine (B1218219) ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), have been shown to effectively catalyze the C-2 arylation of imidazoles with phenol (B47542) derivatives. nih.govrsc.org This system demonstrates high regioselectivity for the C-2 position and is a practical method for introducing aryl and vinyl groups onto the imidazole core. nih.govrsc.org

Table 3: Selected Methods for Peripheral C-H Functionalization of Imidazoles This table summarizes general methodologies applicable to the C-2 and C-5 positions of this compound.

| Catalyst System | Coupling Partner | Target Position | Key Features |

| Pd(OAc)₂ / P(n-Bu)Ad₂ | Aryl Chlorides | C-2 | Requires a strong base (NaOt-Bu); suitable for cost-effective aryl sources. nih.gov |

| Pd(OAc)₂ / CuI | Aryl Iodides | C-2 | Effective for N-unprotected imidazoles. cdnsciencepub.com |

| Ni(OTf)₂ / dcype | Phenol Derivatives | C-2 | High C-2 regioselectivity; uses an air-stable Ni(II) precursor. nih.govrsc.org |

| Ni(OTf)₂ / dcypt | Enol Derivatives | C-2 | Allows for C-H alkenylation of the imidazole ring. nih.gov |

C-H Functionalization at Various Positions of the Imidazole Nucleus

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the structural elaboration of heterocyclic compounds. In the context of this compound, the imidazole nucleus presents three potentially reactive C-H bonds at the C2, C5, and N1 positions. The regioselectivity of these functionalization reactions is dictated by the electronic properties of the imidazole ring, the nature of the substituent at C4, and the specific reaction conditions employed.

Recent research has demonstrated the feasibility of targeting these positions to introduce new functionalities. For instance, in a study focused on the development of P2Y1 receptor antagonists, derivatives of 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid were synthesized. nih.gov This work implicitly highlights the ability to functionalize the C5 position of the this compound scaffold.

General strategies for the C-H functionalization of imidazoles often rely on transition metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, have been extensively used for the arylation of imidazoles. While not specifically documented for this compound, these methods offer a potential pathway for the introduction of aryl groups at the C2 and C5 positions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

The N-H bond of the imidazole ring can also be readily functionalized through various substitution reactions, allowing for the introduction of a wide array of alkyl and aryl groups at the N1 position. This functionalization can influence the biological activity and physicochemical properties of the resulting molecules.

Introduction of Diverse Chemical Functionalities (e.g., Halogens, Alkyl, Aryl, Heteroaryl Groups)

The introduction of diverse chemical functionalities onto the this compound scaffold is a key strategy for modulating its biological activity and physicochemical properties. This can be achieved through a variety of synthetic methodologies, targeting both the carbon and nitrogen atoms of the imidazole ring.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic and lipophilic character of the molecule, often leading to enhanced biological activity. While specific examples for this compound are not extensively documented in publicly available literature, general methods for the halogenation of imidazoles are well-established. These include electrophilic halogenation reactions using reagents such as N-halosuccinimides (NCS, NBS, NIS).

Alkylation: Alkyl groups can be introduced at various positions of the imidazole ring. N-alkylation is a common transformation, typically achieved by reacting the imidazole with an alkyl halide in the presence of a base. C-alkylation is more challenging but can be accomplished through methods such as directed metalation followed by reaction with an electrophilic alkylating agent.

Arylation and Heteroarylation: The introduction of aryl and heteroaryl groups is of particular interest for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. nih.gov These methods allow for the regioselective introduction of a wide range of aryl and heteroaryl moieties at the C2, C5, and N1 positions of the imidazole ring. A 2023 study on imidazole-containing hybrids highlighted the synthesis of various derivatives with aryl and heteroaryl substituents, underscoring the broad applicability of these methods in medicinal chemistry. nih.gov

A summary of potential functionalization reactions on the this compound core is presented in the table below.

| Position | Functional Group | Potential Reagents and Conditions |

| C2 | Aryl | Pd catalyst, aryl halide/boronic acid, base |

| C5 | Carboxylic Acid | Organolithium reagent, CO2 |

| N1 | Alkyl | Alkyl halide, base |

| N1 | Aryl | Pd or Cu catalyst, aryl halide, base |

Formation of Fused and Bridged Heterocyclic Systems Containing the Difluoromethoxy-Imidazole Motif

The construction of fused and bridged heterocyclic systems incorporating the this compound motif represents a sophisticated approach to explore novel chemical space and develop compounds with unique three-dimensional structures. These complex architectures can lead to enhanced biological activity and improved pharmacokinetic profiles.

Fused Heterocyclic Systems: The synthesis of fused imidazoles can be achieved through various cyclization strategies. For instance, the annulation of a second ring onto the imidazole core can be accomplished by introducing appropriately functionalized side chains at adjacent positions (e.g., C4 and C5, or N1 and C2) and then inducing an intramolecular cyclization. A 2022 study detailed a one-pot synthesis of imidazo-fused heterocycle dimers with tunable fluorescent properties, demonstrating the feasibility of constructing such systems. uj.edu.plnih.govresearchgate.net While this study did not specifically employ this compound, the described methodologies could potentially be adapted. Another approach involves the synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalyzed by enzymes, offering a green and selective method for constructing these complex scaffolds. rsc.org

Bridged Heterocyclic Systems: The formation of bridged systems containing the this compound core is a more challenging synthetic endeavor. These structures are characterized by two rings sharing non-adjacent atoms. The synthesis of such compounds often requires multi-step sequences involving the formation of macrocyclic intermediates followed by transannular bond formation. While specific examples involving the this compound moiety are not readily found in the literature, the general principles of bridged-ring synthesis could be applied.

The table below outlines some general strategies for the formation of fused heterocyclic systems from imidazole derivatives.

| Fused Ring System | Synthetic Strategy |

| Imidazo[4,5-b]pyridines | Cyclization of 4-amino-5-substituted imidazoles with 1,3-dicarbonyl compounds. rsc.org |

| Imidazo[1,2-a]pyridines | Reaction of 2-aminoimidazoles with α-haloketones. |

| Imidazo[1,5-a]pyrazines | Intramolecular cyclization of N-propargyl-2-aminoimidazoles. |

Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethoxy 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated compounds like 4-(difluoromethoxy)-1H-imidazole derivatives, specific NMR techniques are employed to interpret the influence of the fluorine atoms on the spectra.

¹H NMR Analysis: Proton Resonances and Coupling Patterns, including OCHF₂

Proton (¹H) NMR spectroscopy is fundamental in determining the structure of organic compounds by identifying the number and type of hydrogen atoms present. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the imidazole (B134444) ring and any substituents.

A key feature in the ¹H NMR spectrum of these compounds is the signal corresponding to the proton of the difluoromethoxy (OCHF₂) group. This proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton is influenced by the electronegativity of the attached oxygen and fluorine atoms, generally appearing in a downfield region of the spectrum. The coupling constant, JHF, provides valuable information about the through-bond interaction between the proton and the fluorine nuclei.

For the imidazole ring itself, the protons at positions 2 and 5 (or 4, depending on substitution) will exhibit distinct chemical shifts. The proton of the N-H group in the imidazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. researchgate.netresearchgate.net In some instances, deuterium (B1214612) exchange with D₂O can be used to confirm the assignment of the N-H proton, as the peak will disappear from the spectrum. researchgate.net The coupling between adjacent protons on the imidazole ring, if present, will result in doublet or multiplet patterns, further aiding in the assignment of their positions.

Table 1: Representative ¹H NMR Data for Imidazole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Imidazole | H-2 | 7.73 | s | |

| H-4, H-5 | 7.15 | s | ||

| N-H | 11.62 | br s | ||

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Aromatic-H | 6.87-8.09 | m | |

| N-H | 13.00 | s |

Note: This table presents generalized data for imidazole and a derivative to illustrate typical chemical shift ranges. Actual values for this compound would be specific to its full structure.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Fluorine Coupling

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In ¹³C NMR spectra of this compound derivatives, each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms in the imidazole ring and any substituents are indicative of their electronic environment.

A significant aspect of the ¹³C NMR spectra of these compounds is the coupling between the carbon atoms and the fluorine atoms of the difluoromethoxy group. The carbon of the OCHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling constant is typically large. jeolusa.com Furthermore, long-range C-F couplings can also be observed. For instance, the carbon atom of the imidazole ring attached to the difluoromethoxy group (C-4) will exhibit a smaller coupling to the fluorine atoms (²JCF). These C-F coupling constants are invaluable for confirming the presence and position of the difluoromethoxy group. magritek.comwestmont.edu The complexity of these spectra can be increased by long-range couplings, making detailed analysis crucial for accurate assignments. researchgate.netresearchgate.net

Table 2: Expected ¹³C NMR Features for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant Range (J, Hz) |

|---|---|---|---|

| C=O (if present) | 160-180 | s or t (long-range) | |

| C-2 (imidazole) | 135-145 | s | |

| C-4 (imidazole) | 140-150 | t | ²JCF: 20-40 |

| C-5 (imidazole) | 115-125 | d (due to C-H coupling) | |

| OC HF₂ | 110-120 | t | ¹JCF: 240-280 |

Note: This table is predictive and illustrates the expected patterns. Actual values would require experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For a derivative of this compound, HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). This is a critical step in confirming the identity of a newly synthesized compound. nih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is essential for distinguishing between ions with very similar nominal masses. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including many imidazole derivatives. youtube.comyoutube.com In ESI-MS, the sample solution is sprayed into the mass spectrometer, and ions are generated directly from the liquid phase. uni-goettingen.de This gentle ionization process often results in the observation of the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which provides the molecular weight of the compound. nih.govnih.gov

By adjusting the instrumental parameters, fragmentation of the molecular ion can be induced, yielding a tandem mass spectrum (MS/MS). The fragmentation pattern provides valuable structural information. For a this compound derivative, characteristic fragmentation pathways might include the loss of the difluoromethoxy group, cleavage of the imidazole ring, or fragmentation of other substituents on the molecule. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is a powerful analytical technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.comvscht.cz For derivatives of this compound, the IR spectrum is a composite of the vibrational modes of the difluoromethoxy group and the imidazole ring.

The difluoromethoxy (-OCF₂) group introduces distinctive absorption bands in the IR spectrum. The carbon-fluorine bond is highly polar, resulting in strong IR absorptions. The stretching vibrations of C-F bonds typically appear in the region of 1000-1400 cm⁻¹. Due to the presence of two fluorine atoms on the same carbon, the symmetric and asymmetric stretching vibrations of the CF₂ group are expected to be particularly intense.

The carbon-oxygen (C-O) stretching vibration of the ether linkage also gives rise to a strong absorption band. In aromatic ethers, this band is typically observed in the 1275-1200 cm⁻¹ (asymmetric stretching) and 1075-1020 cm⁻¹ (symmetric stretching) regions. The exact position is influenced by the substitution on the aromatic ring.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C–F₂ | Asymmetric & Symmetric Stretching | 1100 - 1350 | Strong |

| C–O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |

| C–O (Aryl Ether) | Symmetric Stretching | 1020 - 1075 | Medium |

The presence of strong absorption bands in these regions would be a key indicator for the successful incorporation of the difluoromethoxy group onto the imidazole scaffold.

The imidazole ring itself presents a series of characteristic vibrations. The N–H stretching vibration is particularly noteworthy. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the N-H stretch appears as a sharp band around 3500 cm⁻¹. researchgate.netresearchgate.net However, in the solid state or in concentrated solutions, imidazole derivatives often form intermolecular hydrogen bonds, which causes the N-H stretching band to become broad and shift to a lower frequency, typically in the range of 3300-2500 cm⁻¹. aip.orgsci.am

The imidazole ring also exhibits characteristic C=C and C=N stretching vibrations, which are typically found in the 1650-1450 cm⁻¹ region. sci.am C-H stretching vibrations of the ring are expected above 3000 cm⁻¹. sci.am The in-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies, contributing to the fingerprint region of the spectrum (below 1500 cm⁻¹). sci.ampressbooks.pub

| Functional Group/Bond | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| N–H | Stretching (non-H-bonded) | ~3500 | Sharp, weak to medium intensity |

| N–H | Stretching (H-bonded) | 2500 - 3300 | Broad, strong intensity aip.orgsci.am |

| C–H (Aromatic) | Stretching | 3000 - 3150 | Medium to weak intensity sci.am |

| C=N & C=C | Ring Stretching | 1450 - 1650 | Medium to strong intensity sci.am |

| N-H | In-plane Bending | ~1223 | sci.am |

| Ring | In-plane Bending | ~891, ~817 | sci.am |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and torsional angles, which together define the molecular conformation. For derivatives of this compound, XRD studies would reveal the planarity of the imidazole ring and the orientation of the difluoromethoxy substituent relative to the ring.

Furthermore, XRD analysis elucidates the nature of intermolecular interactions that govern the crystal packing. In imidazole-containing compounds, hydrogen bonding involving the N-H proton and the lone pair of the other nitrogen atom is a dominant interaction. nih.gov These hydrogen bonds can lead to the formation of chains or more complex networks in the crystal lattice.

In addition to classical hydrogen bonds, other interactions such as π-π stacking between imidazole rings and dipole-dipole interactions involving the polar C-F bonds can play a significant role in the solid-state assembly. nih.gov The study of these interactions is crucial for understanding the crystal engineering and polymorphic behavior of these compounds.

| Structural Information Obtained from XRD | Significance for this compound Derivatives |

|---|---|

| Bond Lengths and Angles | Confirms the covalent structure and provides insight into bond orders and hybridization. |

| Torsional Angles | Defines the conformation of the difluoromethoxy group relative to the imidazole ring. |

| Unit Cell Parameters | Describes the basic repeating unit of the crystal lattice. |

| Hydrogen Bonding Geometry | Identifies the presence and nature (e.g., N-H···N) of hydrogen bonds, which are key to the supramolecular structure. nih.gov |

| Intermolecular Distances | Reveals other non-covalent interactions like π-π stacking and halogen-related interactions. nih.gov |

For instance, studies on other imidazole derivatives have shown that π-stacking interactions between the imidazole rings can significantly influence the crystal packing. nih.gov The introduction of the difluoromethoxy group could potentially modify these interactions through steric effects or by introducing new dipole-dipole interactions.

Computational and Theoretical Investigations of 4 Difluoromethoxy 1h Imidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of organic compounds. These methods are instrumental in elucidating the electronic structure and predicting the chemical reactivity of novel molecules like 4-(Difluoromethoxy)-1H-imidazole.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ppor.az It is frequently employed to calculate various molecular properties that govern the reactivity and stability of a compound. For imidazole (B134444) derivatives, DFT calculations can predict how the introduction of a difluoromethoxy group at the 4-position influences the electronic environment of the imidazole ring.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species. youtube.comyoutube.com

The HOMO is the orbital that acts as an electron donor, and its energy level is related to the molecule's ionization potential. sciensage.info A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. ijarset.com Conversely, the LUMO acts as an electron acceptor, and its energy is related to the electron affinity. sciensage.info A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. ijarset.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. ijarset.com For this compound, the electron-withdrawing nature of the difluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -7.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -1.0 to 0.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 6.0 to 7.0 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Note: These values are hypothetical and based on trends observed in similar fluorinated and imidazole-containing compounds. Actual values would require specific DFT calculations.

The distribution of the HOMO and LUMO across the molecule would likely show the HOMO localized primarily on the electron-rich imidazole ring, particularly the nitrogen atoms. The LUMO, in contrast, might have significant contributions from the difluoromethoxy group and the C4-C5 bond of the imidazole ring.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. deeporigin.comlibretexts.org These maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing varying charge potentials. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com Green and yellow represent areas of neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom at position 3 of the imidazole ring, which is the most likely site for protonation and electrophilic attack. The hydrogen atom on the nitrogen at position 1 would exhibit a positive potential (blue). The highly electronegative fluorine atoms of the difluoromethoxy group would create a region of negative potential, while the adjacent hydrogen atom of the methoxy (B1213986) group would be electropositive.

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. sciensage.infoijarset.com

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive. sciensage.info

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. sciensage.info

Electronegativity (χ) represents the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2. sciensage.info

The Electrophilicity Index (ω) , defined by Parr and coworkers, measures the energy stabilization when a system acquires an additional electronic charge from the environment. mdpi.com It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.commdpi.com

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Range | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 - 3.5 eV | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 1 / η | 0.28 - 0.33 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.25 - 4.25 eV | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 - 2.5 eV | Quantifies the electrophilic character of the molecule. |

Note: These values are hypothetical and derived from the predicted HOMO-LUMO energies.

Optimization of Molecular Geometries and Conformational Analysis

Geometry optimization is a fundamental computational procedure to find the lowest energy arrangement of atoms in a molecule. chemrxiv.orgmdpi.com For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the different spatial orientations of the difluoromethoxy group relative to the imidazole ring to identify the global energy minimum conformation. The rotation around the C4-O bond would be a key aspect of this analysis. The results of these calculations are crucial for obtaining accurate electronic properties and for use as starting structures in more complex simulations like molecular dynamics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.orgrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of a molecule in a simulated environment (e.g., in water or a lipid bilayer). ajchem-a.com

For this compound, an MD simulation could be used to:

Investigate the conformational flexibility of the difluoromethoxy group and its preferred orientations in an aqueous solution.

Analyze the hydrogen bonding patterns between the imidazole ring and surrounding water molecules.

Study how the molecule interacts with biological macromolecules, such as enzymes or receptors, providing insights into its potential mechanism of action. ajchem-a.com

The simulation would reveal the dynamic nature of the molecule, which is often not captured by static quantum chemical calculations.

Modeling of Molecular Interactions (e.g., Hydrogen Bonding, Adsorption)

No specific studies modeling the hydrogen bonding or adsorption behavior of this compound were identified. However, the principles of hydrogen bonding in imidazole systems are well-established. The 1H-imidazole moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). The introduction of the difluoromethoxy group at the 4-position is expected to influence the electronic properties of the imidazole ring through inductive and resonance effects, thereby modulating its hydrogen bonding capabilities. Computational modeling would be invaluable in quantifying these effects, such as changes in bond lengths, angles, and interaction energies upon forming hydrogen-bonded dimers or larger clusters.

In Silico Modeling of Reaction Pathways and Mechanistic Insights

Detailed in silico modeling of reaction pathways and mechanistic studies for this compound are not present in the current body of scientific literature. Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating reaction barriers. These methods could be applied to understand the synthesis of this compound, its potential metabolic pathways, or its reactivity in various chemical transformations. For other imidazole derivatives, in silico studies have been instrumental in predicting their binding modes to biological targets and rationalizing their inhibitory activities. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No publications were found that report the predicted spectroscopic parameters (e.g., NMR, IR, Raman) for this compound and their comparison with experimental data. Theoretical calculations of spectroscopic data are crucial for structural elucidation and for validating the accuracy of computational methods. For the unsubstituted imidazole molecule, theoretical calculations have shown excellent agreement with experimental spectroscopic parameters, with rotational constants predicted within a 0.1% maximum discrepancy. researchgate.net Similar comparative studies for this compound would be highly valuable.

Role of 4 Difluoromethoxy 1h Imidazole in Advanced Molecular Design and Chemical Applications

Influence of the Difluoromethoxy-Imidazole Motif on Molecular Recognition and Binding Affinities.researchgate.net

The difluoromethoxy-imidazole moiety is a compelling structural unit in the design of bioactive molecules due to its distinct effects on how a molecule interacts with its biological target. The combination of the electron-withdrawing difluoromethoxy group and the aromatic, hydrogen-bonding capable imidazole (B134444) ring creates a unique electronic and steric profile that can significantly enhance binding affinities.

The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms. numberanalytics.com This structure allows it to act as both a hydrogen bond donor and acceptor, and to participate in various noncovalent interactions such as coordination bonds, ionic bonds, dipole-dipole interactions, and π-π stacking. nih.gov These interactions are crucial for the formation of stable complexes with biological macromolecules like proteins and nucleic acids. nih.gov

When a difluoromethoxy group is introduced onto the imidazole core, it further modulates these properties. The high electronegativity of the fluorine atoms creates a polarized C-H bond in the CF2H group, enabling it to function as a weak hydrogen bond donor. researchgate.netbohrium.com This "lipophilic hydrogen bond donor" character is a key feature that distinguishes it from other fluorinated substituents. researchgate.netacs.orgh1.co

Hydrogen Bonding Characteristics of the Difluoromethoxy Group.acs.org

The difluoromethyl (CF2H) group is recognized as an unusual yet significant hydrogen bond donor. nih.gov The presence of two highly electronegative fluorine atoms polarizes the adjacent C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions. researchgate.net This capability has been confirmed through various experimental methods including NMR and IR spectroscopy, as well as X-ray crystallography. nih.gov

| Donor Group | Hydrogen Bond Strength | Reference |

| Hydroxyl (OH) | Strong | bohrium.com |

| Amino (NH) | Strong | bohrium.com |

| Difluoromethyl (CF2H) | Weak | bohrium.com |

| Thiophenol | Weak | researchgate.netacs.org |

| Aniline | Weak | researchgate.netacs.org |

This table provides a qualitative comparison of the hydrogen bond donor strength of the difluoromethyl group relative to other common functional groups.

Steric and Electronic Effects of the Imidazole Core and Fluorinated Substitution.acs.orgnih.gov

The imidazole core possesses a planar, aromatic structure with a delocalized π-electron system. numberanalytics.com The presence and nature of substituents on the imidazole ring can significantly influence its electronic properties and reactivity. numberanalytics.comrsc.org The introduction of an electron-withdrawing group, such as the difluoromethoxy substituent, can affect the pKa of the imidazole nitrogens, thereby influencing their ability to act as hydrogen bond acceptors or donors in different physiological environments. rsc.org

The steric bulk of the difluoromethoxy group is also a critical factor in molecular design. While larger than a hydroxyl group, its size is comparable to other commonly used groups, and its conformational flexibility allows it to adapt to the shape of a binding pocket. researchgate.netnih.gov This interplay of steric and electronic effects allows for the fine-tuning of a molecule's shape and electronic distribution to optimize interactions with a biological target. The fluorinated substitution also often enhances the metabolic stability of the molecule. nih.gov

Rational Design Principles for Novel Chemical Entities Incorporating the Difluoromethoxy-Imidazole Unit.nih.gov

The unique properties of the difluoromethoxy-imidazole scaffold make it an attractive component for the rational design of new chemical entities, particularly in the field of drug discovery. nih.gov By understanding the specific contributions of this motif, chemists can strategically incorporate it into molecules to enhance their pharmacological profiles.

Strategies for Tuning Molecular Properties through Structural Modifications.nih.gov

The properties of a molecule containing the 4-(difluoromethoxy)-1H-imidazole unit can be systematically tuned through various structural modifications. For instance, the position of the difluoromethoxy group on the imidazole ring can alter the dipole moment and steric profile of the molecule. Further substitutions on other positions of the imidazole ring or on the difluoromethoxy group itself can provide additional handles for modulating properties such as lipophilicity, solubility, and metabolic stability.

Molecular docking and dynamics simulations are powerful computational tools that can aid in the rational design process. nih.govnih.gov These methods allow for the prediction of how a designed molecule will bind to its target protein, providing insights into the key interactions and guiding further optimization efforts. nih.gov

Exploration of Bioisosteric Replacements in Advanced Chemical Synthesis.acs.org

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a widely used strategy in drug design. princeton.eduresearchwithnj.com The difluoromethyl group is considered a bioisostere of several important functional groups, including the hydroxyl (OH), thiol (SH), and in some contexts, the amino (NH2) and nitro (NO2) groups. researchgate.netacs.orgnih.govebi.ac.uk

This bioisosteric relationship is particularly valuable because the difluoromethyl group can often maintain or even improve the biological activity of a parent molecule while offering advantages in terms of metabolic stability and membrane permeability. researchgate.netnih.gov The ability to directly replace a hydroxyl group with a difluoromethyl group in a late-stage synthesis is a significant advancement that can accelerate the drug discovery process. princeton.eduresearchwithnj.com

| Functional Group | Bioisosteric Replacement | Key Advantage of Replacement | Reference |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Increased metabolic stability, modulated lipophilicity | nih.gov |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Increased metabolic stability, potential for improved binding | acs.orgh1.co |

| Amino (-NH2) | Difluoromethyl (-CF2H) | Can act as a lipophilic hydrogen bond donor | researchgate.netacs.org |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Improved "drug-like" properties and potency | ebi.ac.uk |

This table summarizes common bioisosteric replacements involving fluorinated groups and their associated advantages.

Applications as Building Blocks in Multistep Organic Synthesis.acs.org

This compound is a valuable building block for the synthesis of more complex molecules. The imidazole ring can be readily functionalized at various positions, and the difluoromethoxy group is generally stable to a wide range of reaction conditions. This allows for the incorporation of this important structural motif into a diverse array of molecular scaffolds.

The synthesis of functionalized 1H-imidazoles is an active area of research, with various methods being developed to create substituted imidazole derivatives. nih.gov These methods provide access to a wide range of building blocks that can be used in the construction of novel compounds with potential applications in medicine, agriculture, and materials science. nih.govrsc.org

As a Synthon for Complex Heterocyclic Systems6.3.2. Contribution to the Development of New Reagents and Catalytic Systems

To fulfill this request, information from proprietary chemical databases or specialized scientific journals not indexed in the performed searches would be required.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods for Chiral 4-(Difluoromethoxy)-1H-imidazole Derivatives

The synthesis of enantiomerically pure chiral molecules is paramount in drug discovery. For this compound, the development of stereoselective synthetic methods to introduce chirality is a critical underexplored area. Future research should focus on adapting and inventing methods for creating chiral centers on the imidazole (B134444) ring or its substituents.

Drawing inspiration from established asymmetric syntheses of other imidazole derivatives, several strategies could be pursued. For instance, methods for the synthesis of chiral imidazole derivatives from N-Cbz amino acids have been reported, which could potentially be adapted. researchgate.net The condensation of α-bromoketones with formamidine (B1211174) acetate (B1210297) in liquid ammonia (B1221849) has also proven effective for creating certain chiral imidazoles. researchgate.net

Furthermore, the asymmetric functionalization of the imidazole core itself represents a significant challenge and opportunity. Asymmetric catalysis is a powerful tool for creating enantiopure compounds, and the development of new chiral catalysts and pronucleophiles is an active area of research. nih.gov Future work could explore the use of chiral organocatalysts to direct the stereoselective addition of functional groups to the this compound scaffold.

A summary of potential starting materials for such syntheses is presented in Table 1.

| Starting Material | Potential Chiral Product | Relevant Synthetic Approach |

| N-Cbz-amino acids | Chiral this compound derivatives with amino acid side chains | Multi-step synthesis involving cyclization |

| α-Bromoketones | Chiral substituted 4-(difluoromethoxy)-1H-imidazoles | Condensation with formamidine acetate |

| This compound | Chiral functionalized imidazoles | Asymmetric catalytic functionalization |

Investigation of New Catalytic Systems for Efficient Functionalization

The imidazole ring is a versatile platform for further chemical modification. The development of novel catalytic systems for the efficient functionalization of this compound is crucial for expanding its utility. The difluoromethoxy group may influence the reactivity of the imidazole ring, necessitating the development of tailored catalytic approaches.

Future research could explore a variety of catalytic strategies:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation. Investigating the application of these methods to functionalize the imidazole core of this compound would be a valuable endeavor.

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modifying the imidazole ring. Developing catalytic systems that can selectively activate and functionalize the C-H bonds of this compound would be highly desirable.

Dual-Activation Catalysis: The combination of an amine catalyst with a second co-catalyst can provide new opportunities for efficient catalytic reactions. nih.gov Exploring dual-activation strategies for the functionalization of this specific imidazole could lead to novel transformations.

The investigation of imidazole-functionalized materials as catalysts themselves is another promising avenue. For example, imidazole-functionalized polyoxometalates have shown catalytic activity in oxidation reactions. ppor.az

Advanced Computational Studies for Predicting Novel Reactivity and Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the behavior of molecules. nih.govresearchgate.net For this compound, advanced computational studies can provide invaluable insights into its structure, reactivity, and potential interactions with biological targets or other molecules.

Key areas for future computational investigation include:

Electronic Properties: Calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the electron distribution and predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net This information is crucial for designing new reactions and understanding intermolecular interactions.

Reaction Mechanisms: DFT can be used to model potential reaction pathways for the synthesis and functionalization of this compound, helping to optimize reaction conditions and predict the formation of byproducts. nih.gov

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of proteins. nih.gov

A summary of key computational parameters and their significance is provided in Table 2.

| Computational Parameter | Significance |

| HOMO/LUMO Energies | Predicts reactivity and electronic transitions |

| Molecular Electrostatic Potential | Identifies regions of positive and negative charge, predicting intermolecular interactions |

| Conformational Energy Profile | Determines the most stable three-dimensional structure of the molecule |

| Reaction Energy Profiles | Elucidates the feasibility and mechanism of chemical reactions |

Integration into Materials Science and Chemical Sensing Applications

The unique properties of the imidazole ring and the difluoromethoxy group make this compound an attractive building block for new materials and chemical sensors.

Future research in this area could focus on: